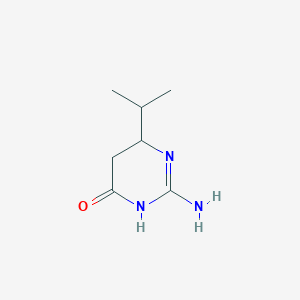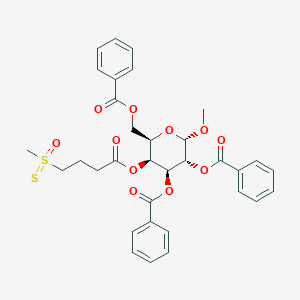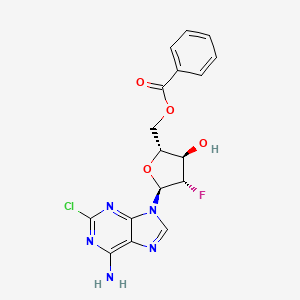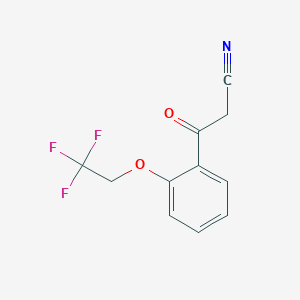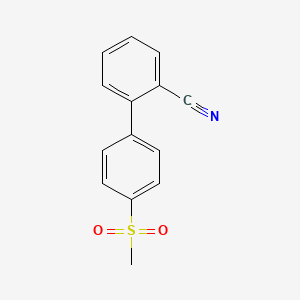
4'-Methanesulfonyl-biphenyl-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methanesulfonyl-biphenyl-2-carbonitrile is an organic compound that belongs to the biphenyl family It is characterized by the presence of a methanesulfonyl group attached to the 4’ position of the biphenyl structure and a carbonitrile group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 4’-Methanesulfonyl-biphenyl-2-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methanesulfonyl-biphenyl-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4’-Methanesulfonyl-biphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4’-Methanesulfonyl-biphenyl-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The methanesulfonyl group is a good leaving group, facilitating substitution reactions, while the carbonitrile group can participate in nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4’-Methanesulfonyl-biphenyl-2-carbonitrile is unique due to the presence of both the methanesulfonyl and carbonitrile groups, which provide distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.
Propriétés
Formule moléculaire |
C14H11NO2S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-(4-methylsulfonylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO2S/c1-18(16,17)13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 |
Clé InChI |
KSPDVCYGMNBRKB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
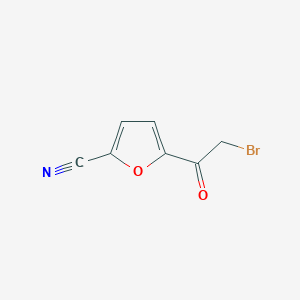
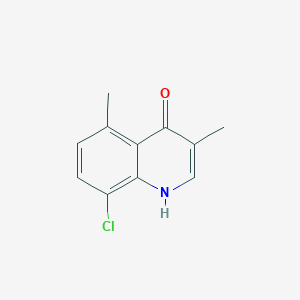
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)

